1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(4-bromophenyl)ethanone in anhydrous ethanol under reflux conditions . The reaction mixture is stirred for several hours, and the resulting solid is filtered, washed with cold ethanol, dried, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-acetyl-3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of bromophenyl and fluorophenyl groups attached to a dihydropyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
312586-86-0 |
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Molecular Formula |
C17H14BrFN2O |
Molecular Weight |
361.2g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H14BrFN2O/c1-11(22)21-17(14-4-2-3-5-15(14)19)10-16(20-21)12-6-8-13(18)9-7-12/h2-9,17H,10H2,1H3 |
InChI Key |
DPTUASXDDUBMLD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Origin of Product |
United States |
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